4-(4-Methoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)pyrimidine is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids. The methoxyphenyl substitution enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve refluxing in ethanol or methanol, with the use of catalysts like sodium ethoxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(4-Hydroxyphenyl)pyrimidine.
Reduction: Dihydro-4-(4-methoxyphenyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription . Pathways involved include the inhibition of inflammatory mediators and modulation of cellular signaling pathways .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenylhydrazine
- 4-Methoxyphenylacetic acid
Comparison: 4-(4-Methoxyphenyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties. Unlike 4-methoxyphenylboronic acid, which is primarily used in Suzuki coupling reactions, this compound has broader applications in medicinal chemistry and biology . Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-9(3-5-10)11-6-7-12-8-13-11/h2-8H,1H3 |
InChI Key |
ZNAYEYLTNPJXOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.